7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone
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Overview
Description
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone is a complex organic compound belonging to the phthalazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticonvulsant and neuroprotective agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone involves its interaction with specific molecular targets. For instance, it may act as a non-competitive antagonist at certain receptor sites, thereby modulating neurotransmission and exerting its effects . The pathways involved often include inhibition of excitatory neurotransmission, which is crucial in conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant properties.
2,3-Dihydrophthalazine-1,4-dione derivatives: These compounds are also known for their biological activities, including anticonvulsant and antimicrobial properties.
Uniqueness
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61415-53-0 |
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Molecular Formula |
C16H9N3O4 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
7-amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone |
InChI |
InChI=1S/C16H9N3O4/c17-11-3-1-2-6-12(11)14(21)8-5-10-9(4-7(8)13(6)20)15(22)18-19-16(10)23/h1-5H,17H2,(H,18,22)(H,19,23) |
InChI Key |
NKYYKCJOGSSUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C4C(=C3)C(=O)NNC4=O |
Origin of Product |
United States |
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